molecular formula C21H28O4 B1212166 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol CAS No. 56354-06-4

11-Nor-9-carboxy-delta-9-tetrahydrocannabinol

Cat. No. B1212166
CAS RN: 56354-06-4
M. Wt: 344.4 g/mol
InChI Key: YOVRGSHRZRJTLZ-HZPDHXFCSA-N
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Description

Synthesis Analysis

The synthesis of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol involves several steps, starting from precursor compounds like apoverbenone and olivetol. Huffman et al. (1991) reported a regioselective synthesis in seven steps, achieving an overall yield of 14% (Huffman, Zhang, Wu, Joyner, & Pennington, 1991).

Molecular Structure Analysis

The molecular structure of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol is characterized by the absence of the pyran ring found in THC, replaced by a carboxylic acid group. This modification significantly alters its pharmacokinetic properties, making it more polar and less psychoactive than its parent compound THC.

Chemical Reactions and Properties

The carboxylic acid group in 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol facilitates its conjugation with glucuronides in the body, enhancing its solubility in water and facilitating its excretion. The compound can be derivatized for analytical purposes, as described by Paul et al. (1987), who utilized methyliodide in the presence of tetramethylammonium hydroxide for detection purposes (Paul, Mell, Mitchell, McKinley, & Irving, 1987).

Scientific Research Applications

Detection and Environmental Presence

11-Nor-9-carboxy-delta-9-tetrahydrocannabinol (THC-COOH), a major metabolite of Δ9-tetrahydrocannabinol (THC), has been identified as an emerging contaminant in aquatic environments. Recent advancements in analytical techniques, such as gas or liquid chromatography coupled with mass spectrometry, have enabled the detection of THC-COOH at nanogram to picogram per liter concentrations in various water sources. Studies have reported the presence of THC-COOH in untreated and treated wastewater, surface water, and even in tap water, highlighting its widespread occurrence and the potential environmental impact of cannabis use and disposal (Park, Mackie, & Gagnon, 2017). This underlines the need for further research on its fate, toxicity, and removal methods in water treatment processes to mitigate its environmental footprint.

Pharmacokinetics and Dynamics

Understanding the pharmacokinetics of cannabinoids, including THC and its metabolites like THC-COOH, is crucial for various medical and legal applications. Research in this area focuses on how these compounds are absorbed, distributed, metabolized, and excreted by the body. For instance, THC shows a high variability in bioavailability when smoked versus ingested orally, and its metabolites can be detected in bodily fluids for extended periods. This information is essential for interpreting drug tests, understanding the long-term effects of cannabis use, and developing therapeutic applications of cannabinoids (McGilveray, 2005).

Neuroimmune Modulation and Disease Progression

THC-COOH plays a role in the complex interaction between cannabinoid compounds and the immune system, which is particularly relevant in the context of diseases like HIV/SIV. Studies in non-human primates have shown that chronic administration of THC, the precursor of THC-COOH, can ameliorate disease progression, reduce viral load and tissue inflammation, and decrease morbidity and mortality in SIV-infected macaques. These findings suggest that cannabinoids may modulate immune responses in a way that impacts disease progression, though the exact mechanisms remain to be fully elucidated. This line of research holds promise for therapeutic interventions in immune-compromised patients, highlighting the potential of cannabinoids beyond their psychoactive properties (Molina et al., 2011).

Safety And Hazards


  • Non-Psychoactive : 11-COOH-THC does not induce psychoactive effects.

  • Driving Implications : Some jurisdictions use its presence to assess driving impairment, but this approach has limitations.

  • Cautions : While not directly harmful, its presence indicates prior cannabis use.


Future Directions

Research on 11-COOH-THC continues to explore its role in cannabis effects, pain management, and inflammation. Further studies may uncover additional therapeutic applications.


properties

IUPAC Name

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVRGSHRZRJTLZ-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20204907, DTXSID701344925
Record name 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol
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Record name (±)-11-Nor-delta9-tetrahydrocannabinol-9-carboxylic acid
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Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Nor-9-carboxy-delta-9-tetrahydrocannabinol

CAS RN

56354-06-4, 104874-50-2
Record name 11-Nor-9-carboxy-Δ9-tetrahydrocannabinol
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Record name 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol
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Record name 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol
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Record name (±)-11-Nor-delta9-tetrahydrocannabinol-9-carboxylic acid
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Record name 56354-06-4
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Record name 11-NOR-9-CARBOXY-.DELTA.9-TETRAHYDROCANNABINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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